1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic compounds. The compound carries the Chemical Abstracts Service registry number 39969-28-3 and possesses the molecular formula C₂₀H₂₂O with a molecular weight of 278.4 grams per mole. The official IUPAC nomenclature designation is this compound, reflecting the systematic approach to naming this multi-substituted aromatic system.
The compound exists under several synonymous designations in chemical databases, including 1-(4-methoxyphenyl)ethynyl-4-pentylbenzene and 1-methoxy-4-(2-(4-pentylphenyl)ethynyl)benzene. These alternative names reflect different approaches to identifying the primary structural framework, though all refer to the identical molecular structure. The Simplified Molecular Input Line Entry System representation for this compound is CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC, which provides a linear notation describing the connectivity of all atoms within the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₂O |
| Molecular Weight | 278.4 g/mol |
| Chemical Abstracts Service Number | 39969-28-3 |
| IUPAC Name | This compound |
| SMILES Notation | CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC |
Molecular Geometry and Conformational Isomerism
The molecular geometry of this compound presents a complex three-dimensional arrangement characterized by the linear alkynyl bridge connecting two aromatic rings. Conformational isomerism in organic molecules represents a fundamental aspect of structural chemistry, where molecules can adopt different spatial arrangements through rotation around single bonds. The compound exhibits significant conformational flexibility, particularly around the pentyl chain and the ethynyl linkage, leading to multiple energetically accessible conformational states.
The alkynyl bridge creates a rigid linear connection between the two benzene rings, establishing a conjugated π-electron system that extends across the entire molecular framework. This linear geometry constrains the rotational freedom around the triple bond, though the aromatic rings retain the ability to rotate relative to each other around the single bonds adjacent to the alkynyl group. The dihedral angle between aromatic rings in similar phenylethynyl compounds typically ranges from 18 to 90 degrees, depending on substituent effects and intermolecular interactions.
Conformational analysis reveals that the pentyl chain exhibits considerable rotational freedom around each carbon-carbon single bond, resulting in multiple staggered and eclipsed conformations. These conformational states differ in energy based on steric hindrance and torsional strain considerations. The methoxy group orientation relative to the aromatic ring plane also contributes to the overall conformational profile, with coplanar and perpendicular arrangements representing local energy minima.
The phenylethynyl core structure demonstrates remarkable structural rigidity due to the triple bond characteristics, which maintain linear geometry and prevent rotation around the carbon-carbon triple bond axis. Similar compounds in the phenylethynyl benzene family show non-planar conjugated systems, with dihedral angles between central and flanking aromatic rings measuring approximately 18.7 degrees. This non-planarity arises from steric interactions between hydrogen atoms on adjacent aromatic rings.
Crystallographic Data and X-ray Diffraction Studies
X-ray crystallography provides fundamental insights into the three-dimensional atomic arrangement and intermolecular packing of this compound. While specific crystallographic data for this exact compound requires experimental determination, analogous phenylethynyl benzene derivatives provide valuable structural reference points. X-ray diffraction studies of related compounds reveal characteristic patterns that illuminate structural features common to this molecular family.
Crystallographic analysis of similar phenylethynyl compounds demonstrates that these molecules typically crystallize in monoclinic or triclinic space groups, with unit cell parameters reflecting the extended linear nature of the molecular structure. The crystal packing arrangements often involve π-π stacking interactions between aromatic rings and van der Waals interactions between alkyl chains. These intermolecular forces determine the solid-state structure and influence physical properties such as melting point and density.
The diffraction patterns characteristic of phenylethynyl compounds show distinctive reflections corresponding to the planar aromatic regions and the linear alkynyl linkages. Miller indices for principal reflections typically include contributions from both the aromatic ring spacing and the extended conjugated system periodicity. The intensity distributions in powder diffraction patterns reflect the electron density distribution within the crystal lattice, providing structural fingerprints for compound identification.
Comparative crystallographic studies of methoxyphenylethynyl compounds indicate that methoxy substituents significantly influence crystal packing through dipole-dipole interactions and hydrogen bonding with neighboring molecules. The pentyl chain orientation in the crystal structure depends on intermolecular van der Waals forces and the optimization of crystal packing efficiency. Temperature-dependent diffraction studies reveal conformational dynamics within the crystal lattice, particularly for flexible alkyl substituents.
| Crystallographic Parameter | Typical Range for Phenylethynyl Compounds |
|---|---|
| Space Group | Monoclinic (P21/c) or Triclinic |
| Unit Cell Volume | 1500-2000 ų |
| Calculated Density | 1.0-1.3 g/cm³ |
| Principal d-spacing | 3.5-15.0 Å |
Comparative Analysis of Depicted 2D/3D Structural Representations
The structural representation of this compound requires careful consideration of both two-dimensional chemical drawings and three-dimensional molecular models to accurately convey the spatial relationships between functional groups. Two-dimensional structural formulas provide essential connectivity information but cannot fully represent the three-dimensional nature of molecular geometry. The linear alkynyl bridge creates a distinctive structural motif that extends the molecular framework and establishes conjugation between terminal aromatic rings.
Comparative analysis with related compounds reveals significant structural variations based on substituent patterns and chain lengths. The compound 1-methoxy-4-[2-(4-methoxyphenyl)ethynyl]benzene, with the molecular formula C₁₆H₁₄O₂, represents a shorter analog lacking the pentyl chain. This structural difference dramatically affects molecular length, flexibility, and intermolecular interactions. The absence of the alkyl chain in the dimethoxy variant results in a more compact structure with different crystallographic properties and phase behavior.
Three-dimensional conformational models demonstrate the spatial arrangement of the pentyl chain relative to the aromatic core structure. Molecular modeling studies of similar compounds show that alkyl substituents adopt extended conformations to minimize steric interactions. The methoxy group orientation significantly influences the overall molecular dipole moment and electronic distribution throughout the conjugated system. Energy minimization calculations reveal preferred conformational states that balance steric strain with electronic conjugation effects.
The phenylethynyl structural motif creates distinctive geometric constraints that distinguish this compound family from other aromatic systems. Comparative studies with simple diphenylacetylene compounds show that additional substituents modify both geometric parameters and electronic properties. The introduction of electron-donating methoxy and alkyl groups affects the electron density distribution within the π-conjugated system, influencing optical and electronic properties.
| Structural Feature | This compound | Related Compounds |
|---|---|---|
| Molecular Length | ~20 Å (extended conformation) | 12-25 Å (substituent dependent) |
| Aromatic Ring Count | 2 | 2-3 |
| Conjugation Length | 4 aromatic carbons + alkynyl | Variable |
| Flexibility Points | 5 (pentyl chain bonds) | 0-8 |
Properties
IUPAC Name |
1-methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O/c1-3-4-5-6-17-7-9-18(10-8-17)11-12-19-13-15-20(21-2)16-14-19/h7-10,13-16H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPSMBQBIIZGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346624 | |
| Record name | 1-[2-(4-methoxyphenyl)ethynyl]-4-pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39969-28-3 | |
| Record name | 1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39969-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-(4-methoxyphenyl)ethynyl]-4-pentylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-Methoxyphenyl)ethynyl-4-pentylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene, also known by its CAS number 39969-28-3, is an organic compound that falls under the category of phenolic compounds. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.
The molecular formula of this compound is , with a molecular weight of 278.39 g/mol. The compound features a methoxy group and an ethynyl group attached to a benzene ring, which contributes to its unique chemical behavior.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.39 g/mol |
| CAS Number | 39969-28-3 |
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study: Breast Cancer Cell Lines
In vitro experiments revealed that treatment with this compound resulted in:
- Inhibition of Cell Growth : A dose-dependent reduction in cell viability was observed.
- Induction of Apoptosis : Increased levels of cleaved caspase-3 were noted, indicating apoptosis.
- Cell Cycle Arrest : Flow cytometry analysis showed significant accumulation of cells in the G1 phase.
Anti-inflammatory Effects
Another significant aspect of this compound is its anti-inflammatory properties. Research has shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages.
The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators such as TNF-α and IL-6.
Antioxidant Activity
This compound also exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress. This property has been linked to its potential use in preventing diseases associated with oxidative damage.
Toxicological Studies
While the biological activities are promising, it is essential to consider the toxicological profile of this compound. Preliminary studies indicate that high doses may lead to adverse effects such as liver and kidney toxicity.
Toxicity Data Summary
| Endpoint | Observations |
|---|---|
| Acute Toxicity | No significant acute toxicity observed at low doses |
| Chronic Toxicity | Liver and kidney damage at high doses |
| Carcinogenic Potential | Under investigation; some evidence suggests potential |
Scientific Research Applications
Organic Electronics
1-Methoxy-4-[2-(4-pentylphenyl)ethynyl]benzene has been investigated for its potential use in organic electronic devices, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its conjugated structure allows for efficient charge transport and light emission.
- Case Study : In a study published by the Royal Society of Chemistry, this compound was utilized as a building block in the synthesis of OLED materials, demonstrating improved luminescent properties compared to non-conjugated analogs .
Medicinal Chemistry
The compound serves as a precursor for synthesizing biologically active compounds, including inhibitors targeting various receptors.
- Biological Activity : It has been noted that derivatives of this compound can act as g-secretase inhibitors and antagonists for human vanilloid receptors, which are significant in pain pathways .
- Case Study : Research indicated that modifications to the ethynyl group could enhance receptor selectivity and binding affinity, making it a valuable scaffold in drug design .
Material Science
Due to its favorable thermal and optical properties, this compound is being explored for applications in polymer science.
- Application : The compound can be incorporated into polymer matrices to improve mechanical strength and thermal stability, making it suitable for high-performance materials used in coatings and composites .
Data Table of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of arylacetylenes with structural variations in substituents and alkyl chain lengths. Below is a detailed comparison with analogous derivatives:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Alkyl Chain Effects :
- Increasing alkyl chain length (e.g., butyl → pentyl) enhances liquid crystalline behavior due to improved molecular packing .
- The pentyl derivative exhibits a higher molecular weight and melting point (47°C) compared to the butyl analog (liquid at RT) .
Electron-Withdrawing Substituents :
- The trifluoromethyl (-CF₃) derivative shows distinct reactivity in catalytic semihydrogenation, yielding (E)-styryl products with >99% selectivity .
- Halogenated derivatives (Cl, Br) enable regioselective functionalization in cross-coupling reactions .
Symmetric vs. Asymmetric Structures: Symmetric derivatives (e.g., dual -OCH₃ groups) exhibit stronger π-π stacking, favoring applications in optoelectronics . Asymmetric structures (e.g., -CF₃ or -C₅H₁₁) introduce dipole moments, enhancing solubility in nonpolar solvents .
Preparation Methods
Palladium-Catalyzed Cross-Coupling Using 1,1-Dichloroalkenes
A representative and efficient method involves the use of 1,1-dichloroalkenes as substrates under palladium catalysis to form diarylalkynes, as demonstrated by Rao and Meka (IIT Kanpur). This method includes:
Substrate Preparation : The 1,1-dichloroalkene precursor is synthesized by the reaction of an aldehyde with triphenylphosphine and carbon tetrachloride at low temperature followed by heating. For example, 4-pentylbenzaldehyde can be converted to its corresponding 1,1-dichloroalkene derivative.
Coupling Reaction : The 1,1-dichloroalkene is then subjected to palladium-catalyzed cross-coupling with an arylboronic acid or triarylbismuth reagent under inert atmosphere (N2) in a dry solvent such as DMA (dimethylacetamide). The reaction is typically carried out in an oven-dried Schlenk tube at elevated temperatures (e.g., 80 °C).
Catalyst System : Palladium complexes such as Pd(dppf)Cl2 (palladium(II) complex with 1,1'-bis(diphenylphosphino)ferrocene) are used along with phosphine ligands like triphenylphosphine or P(OPh)3 to facilitate the coupling.
Base and Solvent : Potassium carbonate (K2CO3) is the preferred base, providing high yields (up to 88%) when used in DMA solvent. Other bases such as KOAc, Cs2CO3, Et3N, and Na2CO3 have been tested but K2CO3 showed superior results.
Purification : After completion, the product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures.
Table 1: Optimization of Base and Solvent for Coupling Reaction
| Entry | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | KOAc | DMA | 80 | 65 |
| 2 | Cs2CO3 | DMA | 80 | 70 |
| 3 | K2CO3 | DMA | 80 | 88 |
| 4 | Et3N | DMA | 80 | 55 |
| 5 | Na2CO3 | DMA | 80 | 60 |
| 6 | K2CO3 | DMSO | 80 | 75 |
| 7 | K2CO3 | DMF | 80 | 72 |
Sonogashira Coupling Approach
An alternative and widely used method for synthesizing diarylalkynes involves the Sonogashira coupling reaction between an aryl halide and a terminal alkyne catalyzed by palladium and copper co-catalysts. Though specific data for this compound is limited in the provided sources, this method is standard for similar diarylalkyne compounds.
Reaction Conditions : Typically conducted under nitrogen atmosphere, using Pd(PPh3)2Cl2 as catalyst, CuI as co-catalyst, and a base such as triethylamine or diisopropylamine in solvents like THF or DMF.
Substrates : 1-bromo-4-methoxybenzene and 4-pentylphenylacetylene would be the starting materials.
Purification : Similar chromatographic techniques are employed.
Experimental Details from Literature
The Royal Society of Chemistry supplementary materials provide detailed characterization and synthetic protocols relevant to diarylalkynes closely related to this compound.
Spectroscopic Characterization : Products are confirmed by ^1H NMR, ^13C NMR, and HRMS. For example, the methoxy protons appear as singlets near 3.8 ppm in ^1H NMR, and characteristic aromatic and ethynyl carbons are observed in ^13C NMR.
Reaction Monitoring : Thin-layer chromatography (TLC) is used to monitor reaction progress.
Yield : Optimized conditions yield the target compound in 80-90% isolated yield.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd-catalyzed coupling of 1,1-dichloroalkenes | 1,1-dichloroalkene, arylboronic acid | Pd(dppf)Cl2, P(OPh)3 | K2CO3 | DMA | 80 | 88 | Air atmosphere, column chromatography |
| Sonogashira coupling | Aryl halide, terminal alkyne | Pd(PPh3)2Cl2, CuI | Et3N | THF/DMF | 50-80 | 70-85 | Requires inert atmosphere, copper co-cat. |
Q & A
Q. Key Considerations :
- Higher temperatures (>80°C) may degrade sensitive functional groups.
- Polar solvents (DMF) enhance solubility but complicate purification.
- Ligand choice (e.g., P(t-Bu)₃) improves catalytic efficiency .
How can researchers resolve discrepancies in reported melting points and spectroscopic data across studies?
Answer:
Discrepancies often arise from impurities , polymorphism , or analytical methods . Methodological steps to address this include:
Repetition under Controlled Conditions : Synthesize the compound using standardized protocols (e.g., from ).
Advanced Characterization :
- DSC (Differential Scanning Calorimetry) : Confirm melting points and detect polymorphs.
- HPLC-PDA : Assess purity (>99% for reliable data).
Spectroscopic Cross-Validation :
Q. Reported Data Conflicts :
- Melting Point: 47°C (Thermo Scientific ) vs. 121–123°C for structural analogs .
Resolution : Polymorphism or residual solvents (e.g., ethanol) may lower observed melting points.
What strategies are effective for optimizing the compound’s electronic properties for materials science applications?
Answer:
The ethynyl-methoxy-pentylphenyl structure enables tunable electronic behavior for liquid crystals or OLEDs. Strategies include:
Substituent Modulation :
- Replace the methoxy group with electron-withdrawing groups (e.g., -CF₃) to alter HOMO-LUMO gaps .
Conjugation Length Adjustment :
- Extend the ethynyl linker to enhance π-conjugation (e.g., via additional aryl rings ).
Spectroscopic Analysis :
- UV-Vis : Monitor λmax shifts (e.g., 280 nm → 320 nm with extended conjugation).
- Cyclic Voltammetry : Measure redox potentials to assess stability in optoelectronic devices.
Example : Derivatives with fluorinated substituents exhibit enhanced thermal stability (Tdec > 300°C) .
How can researchers design experiments to evaluate biological interactions of this compound?
Answer:
For medicinal chemistry applications:
In Vitro Assays :
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Target Binding : Perform fluorescence polarization assays with purified enzymes (e.g., kinases).
Molecular Docking :
- Model interactions with proteins (e.g., COX-2) using AutoDock Vina. Focus on the methoxy group’s role in hydrogen bonding .
ADMET Profiling :
- Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayers).
Q. Data from Analogues :
What advanced techniques validate the compound’s stability under oxidative or photolytic conditions?
Answer:
Stability Studies :
Forced Degradation :
- Oxidative Stress : Expose to H2O2/UV light; monitor via LC-MS for degradation products (e.g., quinones ).
Photolytic Testing :
- Use a solar simulator (AM 1.5G) and track decomposition with UV-Vis/NMR.
Mechanistic Insights :
- ESR Spectroscopy: Detect free radicals formed during oxidation (e.g., methoxy-derived radicals ).
Key Finding : The methoxy group enhances oxidative stability compared to hydroxyl analogs .
How do crystallographic studies inform the design of derivatives with improved material properties?
Answer:
Single-Crystal XRD reveals:
- Packing Arrangements : The pentyl chain induces lamellar stacking, critical for liquid crystalline behavior .
- Torsional Angles : Ethynyl spacers maintain planarity (θ < 10°), optimizing charge transport.
Example : Analogues with trans-4-propylcyclohexyl groups exhibit smectic phases at 120–150°C .
What computational methods predict the compound’s reactivity in cross-coupling reactions?
Answer:
DFT Calculations :
- Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., ethynyl carbon reactivity).
Transition State Modeling :
Software : Gaussian 16 or ORCA for energy profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
